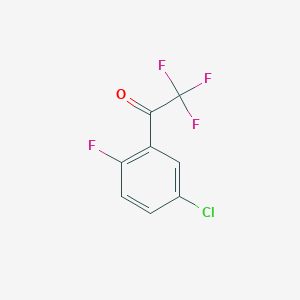

1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one

Description

Properties

IUPAC Name |

1-(5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNRZRXJNHIAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601224871 | |

| Record name | 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617706-16-8 | |

| Record name | 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617706-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

This approach involves starting from suitably substituted phenyl precursors (e.g., 5-chloro-2-fluorophenyl derivatives) that undergo nitration or halogenation to introduce nitro or halogen groups at specific positions, followed by trifluoroacetylation to install the 2,2,2-trifluoroethan-1-one moiety.

Key Steps and Conditions

- Nitration : Using fuming sulfuric acid or a mixture of concentrated nitric and sulfuric acids at controlled low temperatures (5–60 °C), aromatic ketones are nitrated to yield nitro-substituted trifluoroacetophenones with high conversion (up to >95% purity by 1H NMR).

- Halogenation : Bromination or chlorination of phenolic precursors using N-bromosuccinimide (NBS) or other halogen sources in acetonitrile or acetic acid under mild conditions (room temperature to 60 °C) for 1–60 hours leads to selective halogenation at the 5-position or other positions on the aromatic ring.

- Trifluoroacetylation : Electrophilic introduction of the trifluoroacetyl group is achieved by reaction with ethyl trifluoroacetate or trifluoroacetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions.

Purification

- Fractional distillation under reduced pressure (e.g., 0.07 mbar using Vigreux columns) is used to purify the crude products, achieving chemical purities up to 93%.

- Column chromatography with silica gel and eluents like petroleum ether/ethyl acetate mixtures, sometimes with additives like triethylamine to prevent decomposition, is employed for final purification.

Organometallic Trifluoroacetylation of Haloarenes

Overview

This method uses organometallic intermediates derived from halo-substituted aromatic compounds, which are reacted with trifluoroacetic acid derivatives to form the target trifluoroacetophenone.

Key Steps and Conditions

- Formation of Organometallic Reagents : Haloarenes such as 5-bromo-1,2,3-trichlorobenzene are converted into organometallic species (e.g., via lithiation or Grignard formation) under inert atmosphere.

- Trifluoroacetylation : These organometallic intermediates react with trifluoroacetic acid derivatives (e.g., ethyl trifluoroacetate) to afford the trifluoroacetylated product in high yields and selectivity.

- This process is characterized by fewer reaction steps and improved yields compared to traditional multi-step syntheses.

Advantages

- High selectivity and yield.

- Reduced number of synthetic steps.

- Compatibility with various halo-substituted aromatic substrates.

Oxidation of 1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol to the Ketone

Overview

A two-step approach where the corresponding trifluoroethanol derivative is first synthesized and then oxidized to the ketone.

Key Steps and Conditions

- Synthesis of Alcohol Intermediate : 1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is prepared by nucleophilic trifluoromethylation of the corresponding aldehyde or nitroarene using reagents like TMSCF3 (trimethyl(trifluoromethyl)silane) in the presence of acetate salts.

- Oxidation to Ketone : Dess–Martin periodinane (DMP) is used as an oxidizing agent in dichloromethane at room temperature, achieving up to 90% yield of the ketone after chromatographic purification.

Lithiation of Protected Phenols Followed by Trifluoroacylation

Overview

This method involves lithiation of methoxymethyl (MOM)-protected phenols followed by electrophilic trifluoroacetylation.

Key Steps and Conditions

- Lithiation : MOM-protected phenols are treated with n-butyllithium in the presence of additives like TMEDA or 2,2,6,6-tetramethylpiperidine at low temperatures to generate aryllithium intermediates.

- Trifluoroacylation : The aryllithium species are reacted with ethyl trifluoroacetate to install the trifluoroacetyl group.

- Deprotection : MOM groups are removed under acidic conditions to yield the free phenol trifluoroacetylated products.

Data Table: Summary of Preparation Methods

Research Findings and Considerations

- Selectivity and Purity : The nitration and halogenation steps must be carefully controlled to avoid poly-substitution or undesired regioisomers. Analytical methods such as 1H NMR with internal standards (e.g., 1,1,2,2-tetrachloroethane) and HPLC are essential for monitoring purity and conversion.

- Reaction Conditions : Low temperature additions and controlled reagent addition rates minimize side reactions and decomposition, especially in electrophilic aromatic substitution and organometallic reactions.

- Purification Techniques : Fractional distillation under high vacuum and silica gel chromatography with appropriate eluents and additives are critical for isolating high-purity products.

- Scalability : Organometallic trifluoroacetylation methods offer advantages for scale-up due to fewer steps and higher selectivity, which is beneficial for industrial applications.

- Environmental and Safety Aspects : Use of strong acids (fuming sulfuric acid, nitric acid) and sensitive organometallic reagents requires stringent safety protocols and waste management.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

Structural Information

- Molecular Formula : CHClFO

- Molecular Weight : 227.55 g/mol

- CAS Number : 617706-16-8

- LogP : 3.41 (indicating moderate lipophilicity)

Medicinal Chemistry

1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one has been investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure may enhance the bioactivity and metabolic stability of drug candidates. Specifically, compounds with similar structures have shown efficacy as anti-cancer agents and anti-inflammatory drugs.

Case Study: Anticancer Activity

Research has indicated that fluorinated ketones can exhibit selective cytotoxicity against cancer cell lines. For example, studies on structurally related compounds have demonstrated their ability to induce apoptosis in various cancer types, suggesting that this compound could be explored further in this context.

Agrochemicals

The compound's unique chemical properties make it a candidate for development as a pesticide or herbicide. Fluorinated compounds often possess enhanced biological activity and selectivity against pests while minimizing environmental impacts.

Case Study: Pesticidal Activity

Fluorinated aromatic compounds have been shown to disrupt the physiological processes in insects and fungi. Preliminary studies suggest that derivatives of this compound could be effective against specific agricultural pests.

Materials Science

In materials science, the incorporation of fluorinated compounds into polymer matrices can improve material properties such as thermal stability and chemical resistance.

Case Study: Polymer Blends

Research has shown that polymers containing fluorinated side chains exhibit superior hydrophobicity and thermal properties. The use of this compound in polymer synthesis could lead to innovative materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The trifluoroacetyl group induces a strong electron-deficient aromatic system, with IR C=O stretching frequencies observed at ~1700 cm⁻¹ in analogs (e.g., compounds 55 and 56 in ). This is consistent across similar derivatives .

- Heterocyclic vs. Phenyl Cores: Pyridine-based analogs (e.g., 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone) exhibit distinct reactivity due to nitrogen’s lone pair, enabling coordination in catalytic systems .

Physicochemical Properties

NMR and Spectroscopic Data

- ¹H NMR: For 1-(2-bromophenyl)-2,2,2-trifluoroethanone (1o), aromatic protons resonate at δ 7.76–7.42 ppm, influenced by bromine’s deshielding effect . The target compound’s ortho-fluorine is expected to further deshield adjacent protons.

- ¹³C NMR : The trifluoroacetyl carbonyl carbon in 1o appears at δ 182.48 ppm (q, J = 36.6 Hz), a hallmark of trifluoromethyl ketones .

- IR Spectroscopy: C=O stretches for trifluoroacetophenone derivatives consistently appear near 1700–1730 cm⁻¹, with minor shifts depending on substituent electronegativity .

Commercial Availability and Cost

- Pricing Trends: Similar compounds (e.g., 1-(6-amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone) are priced at ~$1,035–2,128/g, reflecting high synthetic complexity and niche demand .

- Scalability: Commercial availability of 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one () suggests scalable routes exist for halogenated trifluoroacetophenones.

Biological Activity

1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one, with the CAS number 617706-16-8, is a halogenated organic compound notable for its unique structural features, which include a chloro and a fluoro substituent on a phenyl ring and a trifluoromethyl group. This composition contributes to its distinct chemical properties and biological activities. The compound is of increasing interest in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHClFO

- Molecular Weight : 226.55 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis typically involves:

- Starting Material : 5-chloro-2-fluorobenzene.

- Reaction : The starting material is reacted with trifluoroacetic anhydride in the presence of a catalyst like aluminum chloride.

- Purification : The product is purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The halogen substituents enhance binding affinity and modulate biological activity. Notably, the trifluoromethyl group increases lipophilicity, facilitating penetration into biological membranes and enhancing bioavailability.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of specific cancer-related enzymes.

- Anti-inflammatory Properties : It has been explored for its ability to modulate inflammatory responses.

- Enzyme Inhibition : The compound has shown promise in studies focusing on enzyme inhibition relevant to various diseases .

Comparative Biological Activity

To understand the biological activity of this compound better, it can be compared with similar compounds. Below is a table summarizing key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-fluorophenylboronic acid | Lacks trifluoromethyl group | Moderate enzyme inhibition |

| (5-Chloro-2-fluoro-phenyl)-thiophen-2-yl-methanone | Contains thiophene instead of ethanone | Different receptor interactions |

| 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | Similar structure but different position of Cl | Varies in anticancer efficacy |

Study on Enzyme Interaction

In a study investigating the interaction of halogenated compounds with enzymes, it was found that this compound significantly inhibited the activity of certain cytochrome P450 enzymes involved in drug metabolism. This suggests potential implications for drug-drug interactions when used alongside other pharmaceuticals .

Antiparasitic Activity Assessment

Another research effort focused on the antiparasitic activity of this compound against Plasmodium falciparum. Results indicated that modifications to the chemical structure could enhance efficacy against resistant strains. The compound demonstrated an EC50 value comparable to leading antiparasitic agents .

Toxicological Evaluations

Toxicological assessments have shown that while the compound exhibits promising biological activities, it also requires careful evaluation regarding cytotoxicity in human cell lines. Studies have indicated that at certain concentrations, it does not significantly affect HepG2 liver cells, suggesting a favorable safety profile for further development .

Q & A

Q. Optimization Strategies :

- Catalyst loading (e.g., 0.1–0.25 mmol Cs₂CO₃) and solvent polarity (CHCl₃ or CH₂Cl₂) significantly impact yield.

- Temperature control (30–50°C) minimizes side reactions in halogenated solvents .

Basic: Which spectroscopic techniques are employed to characterize this compound, and what key spectral features indicate its structural identity?

Answer:

Key Techniques :

- ¹H/¹³C NMR : Distinctive signals include:

- Trifluoromethyl (CF₃) group: δ ~120–125 ppm (¹³C, quartet due to coupling with fluorine) .

- Aromatic protons: Splitting patterns reflect substitution (e.g., 5-chloro-2-fluorophenyl protons as doublets or double doublets) .

- IR Spectroscopy : Strong carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ consistent with C₈H₄ClF₄O (calc. 248.5 g/mol) .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in derivatives of this compound?

Answer:

SCXRD is critical for:

- Absolute Configuration Determination : Resolving stereochemistry in chiral derivatives (e.g., cyclopropane analogs) .

- Validation of Computational Models : Comparing experimental bond lengths/angles (e.g., C=O: ~1.21 Å) with DFT-predicted geometries .

Q. Methodology :

- Data collection at low temperatures (113–291 K) reduces thermal motion artifacts .

- Refinement via SHELXL (R-factor < 0.1) and visualization with ORTEP-3 for accurate electron density mapping .

Advanced: What strategies address discrepancies between computational modeling and experimental data (e.g., NMR chemical shifts vs. predicted values)?

Answer:

Root Causes :

- Inadequate DFT functionals (e.g., B3LYP vs. M06-2X) for halogenated systems.

- Solvent effects not accounted for in simulations.

Q. Resolution Strategies :

- Paramagnetic Relaxation Enhancement (PRE) : Validate dynamic conformations in solution-phase NMR .

- Hybrid QM/MM Calculations : Incorporate explicit solvent molecules (e.g., CHCl₃) to refine shift predictions .

Advanced: How does the electronic nature of substituents influence the compound's reactivity in cross-coupling reactions?

Answer:

Substituent Effects :

- Electron-Withdrawing Groups (Cl, F) : Activate the carbonyl toward nucleophilic attack (e.g., in aldol condensations) but deactivate aryl rings toward electrophilic substitution .

- Trifluoromethyl (CF₃) : Enhances electrophilicity of the carbonyl carbon, facilitating enolate formation in annulation reactions .

Case Study :

In NHC-catalyzed [6+2] annulation, the electron-deficient aryl ring stabilizes transition states via π-π stacking, increasing reaction efficiency .

Advanced: How can conflicting crystallographic and spectroscopic data for polymorphic forms be reconciled?

Answer:

Approaches :

- Variable-Temperature XRD : Monitor phase transitions (e.g., enol-keto tautomerism) .

- Solid-State NMR : Compare chemical shifts with SCXRD data to identify hydrogen-bonding networks .

Example :

Disordered structures in SCXRD (e.g., thiophene derivatives) require TWINABS -based refinement to resolve occupancy ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.